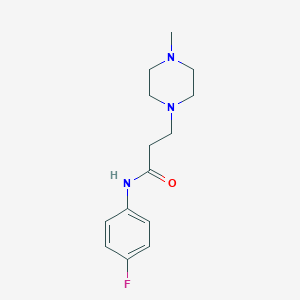![molecular formula C21H17N3O2 B248875 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as TPPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TPPP is a heterocyclic compound that belongs to the pyrazolopyridine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibited anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a range of biochemical and physiological effects. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the production of pro-inflammatory cytokines in human macrophages. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its ability to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Additionally, the synthesis method of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is relatively straightforward and can be scaled up for large-scale production. However, one limitation of using 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one and its potential applications in drug discovery and development. Another area of interest is the development of new synthesis methods for 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one that can improve its yield and solubility.
Méthodes De Synthèse
The synthesis of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-(4-bromoanilino)pent-3-en-2-one. This intermediate is then reacted with propargyl bromide to form 4-(4-prop-2-ynoxyphenyl)-3-penten-2-one. The final step involves the reaction of this intermediate with 2-aminopyridine to form 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. The overall yield of this synthesis method is approximately 25%.
Propriétés
Nom du produit |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
Formule moléculaire |
C21H17N3O2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H17N3O2/c1-2-12-26-16-10-8-14(9-11-16)17-13-18(25)22-21-19(17)20(23-24-21)15-6-4-3-5-7-15/h1,3-11,17H,12-13H2,(H2,22,23,24,25) |
Clé InChI |
JCNQJIUOPNLNNA-UHFFFAOYSA-N |
SMILES isomérique |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES canonique |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)





![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)


